molecular formula C9H9N3S B1328037 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline CAS No. 947013-65-2

2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline

Cat. No. B1328037
CAS RN: 947013-65-2
M. Wt: 191.26 g/mol
InChI Key: QGISCGZTWJRHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is a chemical compound that contains a thiadiazole moiety . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and more .


Synthesis Analysis

The synthesis of “this compound” involves the Hurd–Mori reaction . This reaction involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This structure allows the compound to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include bromination with N-bromosuccinimide under conditions of radical initiation . This leads to a labile 2-bromomethyl derivative, which rearranges to 2-(1,2,3-thiadiazol-4-yl)-4-bromo-5-methylthiophene in the presence of proton donors or when heated .

Scientific Research Applications

Antiviral Properties

  • A study utilized a derivative of 1,3,4-thiadiazole in the synthesis of compounds to inhibit the main protease of COVID-19, indicating potential antiviral applications (Rashdan et al., 2021).

Corrosion Inhibition

  • Thiadiazole derivatives have been studied as corrosion inhibitors for mild steel in sulfuric acid solutions. Certain derivatives demonstrated significant protective effects, suggesting their use in anti-corrosion applications (Shein et al., 2019).

Antimicrobial and Antiproliferative Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against specific strains and exhibited cytotoxicity on cancer cell lines, which could be relevant in developing new therapeutic agents (Gür et al., 2020).

Fungicidal and Antiviral Activities

  • Research on 5-methyl-1,2,3-thiadiazoles synthesized through the Ugi reaction revealed significant antiviral and fungicidal activities. This finding is crucial for developing new pesticides with diverse biological activities (Zheng et al., 2010).

Photodynamic Therapy

  • Certain thiadiazole derivatives have been examined for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer, due to their singlet oxygen quantum yield (Pişkin et al., 2020).

Antihypertensive Agents

  • Synthesis and reactions of thiadiazoles have shown promise as antihypertensive α-blocking agents, which could be valuable in developing new medications for hypertension (Abdel-Wahab et al., 2008).

Future Directions

Thiadiazole derivatives, including “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline”, have shown significant therapeutic potential . They are studied mainly as platforms for creating medicinal remedies . Therefore, future research could focus on further exploring the therapeutic potential of this compound and developing new drugs based on its structure.

properties

IUPAC Name

2-methyl-5-(thiadiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGISCGZTWJRHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.